2-Bromo-4-methoxypyridin-3-amine
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Overview
Description
2-Bromo-4-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, a palladium catalyst, and a base like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: These reactions typically yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
2-Bromo-4-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxypyridin-3-amine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-4-bromopyridine
- 4-Bromo-2-methoxypyridine
Uniqueness
2-Bromo-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain synthetic applications and as a precursor for more complex molecules .
Properties
IUPAC Name |
2-bromo-4-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABPGVJVYZBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551657 |
Source
|
Record name | 2-Bromo-4-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-97-0 |
Source
|
Record name | 2-Bromo-4-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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